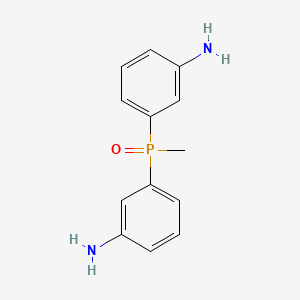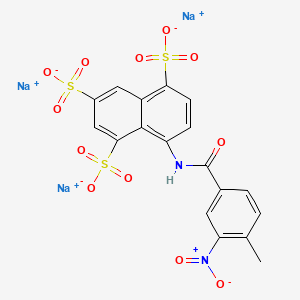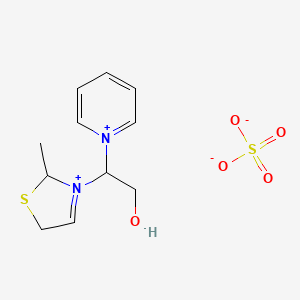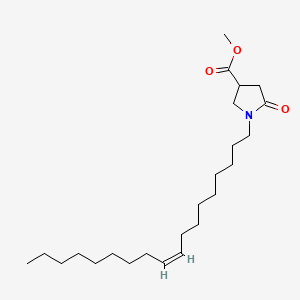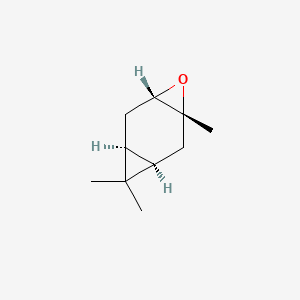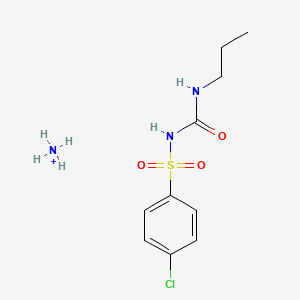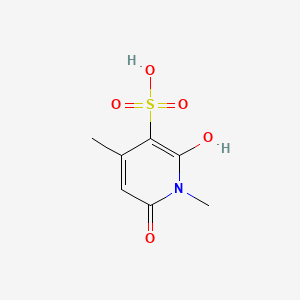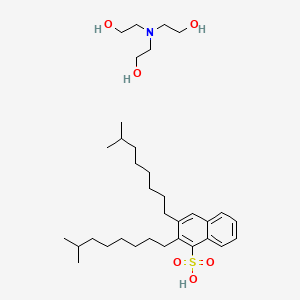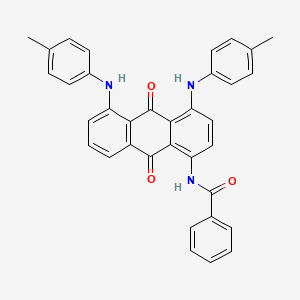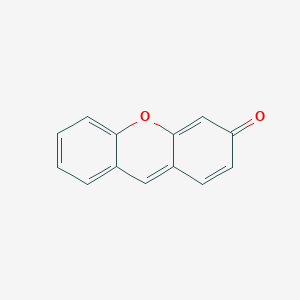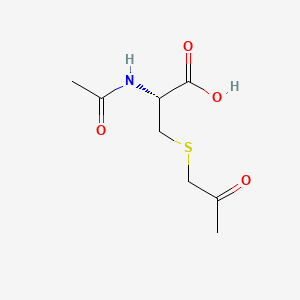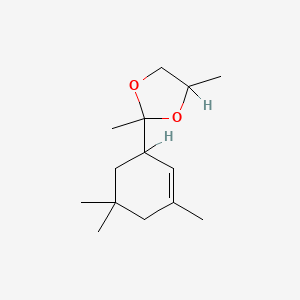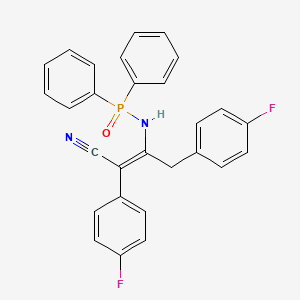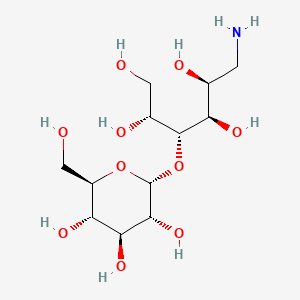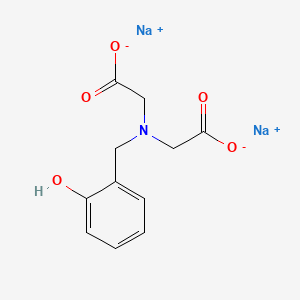
Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is a synthetic organic compound that belongs to the class of glycinates. These compounds are known for their chelating properties, which make them useful in various industrial and scientific applications. The presence of both carboxylate and hydroxyl groups in its structure allows it to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate typically involves the reaction of glycine with formaldehyde and a phenolic compound under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
pH: Basic (pH 8-10)
Catalysts: Sodium hydroxide or other basic catalysts
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Quinone derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Alkylated or acylated phenolic compounds
科学研究应用
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
作用机制
The mechanism by which Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxylate and hydroxyl groups, forming stable complexes. This chelation process can inhibit the catalytic activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Citric acid: A natural chelating agent with multiple carboxylate groups.
Uniqueness
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is unique due to the presence of both a phenolic hydroxyl group and a carboxylate group, which allows it to form more stable complexes with certain metal ions compared to other chelating agents. This dual functionality can enhance its effectiveness in specific applications, such as targeted drug delivery or selective metal ion removal.
属性
CAS 编号 |
34270-33-2 |
|---|---|
分子式 |
C11H11NNa2O5 |
分子量 |
283.19 g/mol |
IUPAC 名称 |
disodium;2-[carboxylatomethyl-[(2-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C11H13NO5.2Na/c13-9-4-2-1-3-8(9)5-12(6-10(14)15)7-11(16)17;;/h1-4,13H,5-7H2,(H,14,15)(H,16,17);;/q;2*+1/p-2 |
InChI 键 |
RNVZAFDZRKNRMS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)CN(CC(=O)[O-])CC(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


